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molecular formula C9H8N2O B3300708 3-Oxo-2-(pyridin-3-yl)butanenitrile CAS No. 90417-12-2

3-Oxo-2-(pyridin-3-yl)butanenitrile

Cat. No. B3300708
M. Wt: 160.17
InChI Key: ZYLDVPZWZDHLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835444B2

Procedure details

2-(Pyridin-3-yl)acetonitrile (7.00 g, 59.3 mmol) was dissolved in THF (100 ml). NaH (60% in oil) (5.93 g, 148 mmol) was slowly added and the reaction mixture was stirred at RT for 1 hour (continuous gentle gas evolution). EtOAc (1 ml) was added and the mixture was stirred until an exothermic reaction occurred. EtOAc (7 mL) was then added slowly to maintain gentle heating. The reaction was stirred at RT for 2 hours and then approximately 75% of the THF was removed in vacuo. The resulting mixture was partitioned between Et2O and water and the aqueous phase was washed with Et2O (2×50 mL). The aqueous phase was then acidified with 1M HCl and the product was extracted into EtOAc. A significant amount of solid gradually formed between the two layers. This material was filtered off and dried.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.93 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]#[N:9])[CH:2]=1.[H-].[Na+].[CH3:12][CH2:13][O:14]C(C)=O>C1COCC1>[O:14]=[C:13]([CH3:12])[CH:7]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)[C:8]#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC#N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.93 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
7 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 1 hour (continuous gentle gas evolution)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred until an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle heating
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
approximately 75% of the THF was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between Et2O and water
WASH
Type
WASH
Details
the aqueous phase was washed with Et2O (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into EtOAc
CUSTOM
Type
CUSTOM
Details
A significant amount of solid gradually formed between the two layers
FILTRATION
Type
FILTRATION
Details
This material was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=C(C(C#N)C=1C=NC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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